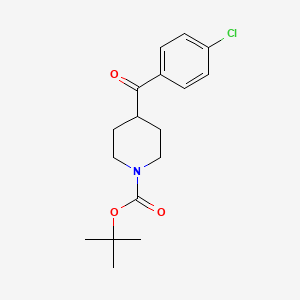

1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE

描述

Significance and Role as a Synthetic Building Block for Advanced Organic Molecules

The utility of 1-BOC-4-(4-chloro-benzoyl)-piperidine as a synthetic building block is rooted in its distinct structural features. The piperidine (B6355638) scaffold is a prevalent motif in a vast number of biologically active compounds and pharmaceuticals. The tert-butoxycarbonyl (BOC) protecting group on the piperidine nitrogen is crucial; it enhances the compound's stability and prevents unwanted side reactions at the nitrogen atom, thereby allowing for selective chemical transformations elsewhere in the molecule. chemimpex.com This BOC group can be readily removed under mild acidic conditions, unmasking the nitrogen for subsequent functionalization, a critical step in multi-step synthetic sequences.

The 4-chlorobenzoyl group is another key functional component. The ketone can undergo a variety of chemical reactions, such as reduction to an alcohol or conversion to an amine via reductive amination, providing a handle to introduce further molecular complexity. The chlorine atom on the phenyl ring also serves as a potential site for cross-coupling reactions, further expanding its synthetic versatility. This combination of a protected piperidine core and a reactive benzoyl moiety makes the compound an ideal starting material for constructing diverse and complex molecular architectures, particularly in the development of novel therapeutic agents targeting neurological disorders and other medical conditions. chemimpex.com Its structural analogs, such as 1-Boc-4-(4-bromo-benzoyl)piperidine, are similarly employed in creating complex molecules for pharmaceutical and materials science applications. chemimpex.com

Overview of Research Trajectories in Substituted Piperidine Chemistry

The field of substituted piperidine chemistry is dynamic and expansive, driven by the frequent discovery of piperidine-containing molecules with significant pharmacological properties. Research in this area generally follows several key trajectories. A primary focus is the development of novel and efficient synthetic methodologies to access polysubstituted piperidine rings with high levels of stereocontrol. This includes the exploration of catalytic asymmetric reactions, multi-component reactions, and innovative cyclization strategies.

Another major research avenue is the application of these synthetic methods to create libraries of piperidine derivatives for biological screening. Scientists systematically modify the substituents on the piperidine ring to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets. For instance, derivatives of 4-chlorobenzoylpiperidine have been investigated as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in various cancers. researchgate.netnih.gov This highlights a trajectory where specific substitution patterns on the piperidine core are tuned to achieve desired biological effects. Furthermore, the benzoylpiperidine fragment is considered a "privileged structure" in medicinal chemistry, frequently appearing in ligands for serotoninergic and dopaminergic receptors, making it a recurrent theme in the design of antipsychotic drugs. nih.gov

Current Research Landscape and Underexplored Aspects of this compound

The current research landscape for this compound places it as a valuable, commercially available intermediate for more complex targets. Its synthesis is documented, often involving the reaction of a protected piperidine precursor with a derivative of 4-chlorobenzoic acid. chemicalbook.com While its role as a precursor is established, comprehensive studies focusing specifically on the unique properties and reaction kinetics of this particular molecule are less common.

An underexplored aspect is the direct comparison of the 4-chloro substituent's influence on reactivity and biological activity versus other halogenated analogs (e.g., fluoro or bromo). The 4-(p-fluorobenzoyl)piperidine fragment, for example, is well-studied for its role in binding to 5-HT2A serotonin (B10506) receptors. nih.gov A systematic investigation into how the 4-chloro group modulates these interactions could yield valuable insights for drug design. Additionally, while its use in pharmaceuticals is implied through its structural class, its potential application in other areas, such as materials science or agrochemicals—an area where a related compound, Boc-4-(4-chlorophenyl)-piperidine-4-carboxylic acid, has shown potential—remains largely unexplored. chemimpex.comchemimpex.com

Scope and Research Objectives of Comprehensive Studies on the Compound

A comprehensive study of this compound would be multifaceted, aiming to fully unlock its synthetic potential. Key research objectives would include:

Optimization of Synthesis: Developing novel, scalable, and cost-effective synthetic routes to produce the compound with high purity.

Reaction Profiling: Systematically exploring the reactivity of the ketone and the aryl chloride. This would involve subjecting the compound to a wide range of modern synthetic transformations to build a library of second-generation intermediates.

Physicochemical Characterization: Thoroughly documenting its physical and chemical properties, including solubility, stability under various conditions, and crystallographic data, to create a robust profile for future synthetic planning.

Probing Biological Relevance: Using the compound as a starting point to synthesize a focused library of novel molecules. These new compounds could then be screened for biological activity in relevant assays, such as MAGL inhibition or receptor binding assays, to directly assess the contribution of the 4-chlorobenzoylpiperidine core. nih.gov

Comparative Analysis: Performing parallel syntheses and biological evaluations of fluoro, bromo, and other substituted analogs to elucidate clear structure-activity relationships, providing a rational basis for the future design of more potent and selective molecules.

Such studies would elevate this compound from a simple intermediate to a well-understood and highly versatile tool in the chemist's arsenal (B13267) for creating advanced organic molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 209808-06-0 alchempharmtech.com |

| Molecular Formula | C₁₇H₂₂ClNO₃ |

| Molecular Weight | 323.82 g/mol |

| Appearance | Typically a solid |

| Purity | Available in various purities for research purposes |

Table 2: Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 209808-06-0 |

| 1-Boc-4-(4-bromo-benzoyl)piperidine | Not specified |

| Boc-4-(4-chlorophenyl)-piperidine-4-carboxylic acid | 644981-94-2 |

| (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone | Not specified |

| 4-(p-fluorobenzoyl)piperidine | Not specified |

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)15(20)12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKNVKLWKSPWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441222 | |

| Record name | tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209808-06-0 | |

| Record name | tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Boc 4 4 Chloro Benzoyl Piperidine and Key Piperidine Intermediates

Established Synthetic Routes to the Core Piperidine (B6355638) Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. chemicalbook.comnih.gov Consequently, numerous synthetic strategies have been developed to access this key heterocyclic system. These methods can be broadly categorized into those that utilize pre-existing piperidine structures, those that form the ring through reductive amination, and those that construct the ring via intramolecular cyclization.

Methods Involving N-Boc-4-Piperidone as a Central Precursor

N-Boc-4-piperidone is a versatile and widely utilized building block in the synthesis of various substituted piperidines. dtic.mil The Boc (tert-butoxycarbonyl) protecting group offers stability under many reaction conditions and can be readily removed, making it an ideal choice for multi-step syntheses. dtic.mil The carbonyl group at the 4-position serves as a key handle for a multitude of chemical transformations.

One of the most common applications of N-Boc-4-piperidone is in reductive amination reactions. This process involves the reaction of the ketone with a primary amine to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. For instance, the synthesis of fentanyl and its analogs often employs the reductive amination of N-Boc-4-piperidone with aniline. researchgate.netchemicalbook.com This reaction is typically carried out using a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB). researchgate.net A study on the synthesis of N-substituted piperidines from piperidone successfully employed a reductive amination reaction between N-Boc-4-piperidone and 3,4-dichloroaniline. libretexts.org

Beyond reductive amination, the carbonyl group of N-Boc-4-piperidone can undergo reactions with various nucleophiles. For example, its reaction with aromatic aldehydes can lead to the formation of nitrogen-containing 1,5-diketones, which can then undergo intramolecular aldol (B89426) cyclization. nih.gov It can also participate in Michael reactions with diarylidenecyclohexanones to form 1,5-diketones that subsequently cyclize into hydroxypyran structures. nih.gov

The versatility of N-Boc-4-piperidone is further highlighted by its use in the synthesis of more complex heterocyclic systems. For example, it can be a starting material for the synthesis of bispidines through a double Mannich reaction followed by a Wolff-Kishner-style reduction. dtic.mil

Reductive Amination Approaches for Functionalized Piperidines

Reductive amination is a powerful and direct method for the formation of C-N bonds and is widely used for the synthesis of piperidines. nih.gov This one-pot reaction typically involves the condensation of a dicarbonyl compound with an amine, followed by reduction of the resulting imine intermediates. bris.ac.uk A significant advantage of this approach is the ability to introduce a wide variety of substituents on the nitrogen atom by choosing the appropriate primary amine. bris.ac.uk

A notable application of this strategy is the "double reductive amination" (DRA) of dicarbonyl compounds, which provides an efficient route to the piperidine skeleton. bris.ac.uk Sugar-derived dicarbonyl substrates are often used to ensure the desired stereochemistry of hydroxyl groups on the piperidine ring. bris.ac.uk The versatility of this method is enhanced by the wide availability of amines that can serve as the nitrogen source. bris.ac.uk

Researchers have also developed tandem direct reductive amination/N-Boc protection protocols. impactfactor.org This one-pot procedure allows for the efficient and selective synthesis of N-Boc protected secondary amines from aldehydes and primary amines using a (Boc)2O/sodium triacetoxyborohydride (STAB) system. impactfactor.org This method has proven effective even for substrates that are prone to intramolecular lactamization. impactfactor.org

The development of novel catalysts has further expanded the scope of reductive amination. For example, B(C6F5)3 has been shown to be a highly effective and water-tolerant catalyst for the reductive amination of primary and secondary arylamines using hydrosilanes as the reducing agent. acs.org This allows for the use of non-purified solvents and reagents, making the process more practical. acs.org

Intramolecular Cyclization and Ring-Forming Reactions to Construct Piperidine Systems

Intramolecular cyclization reactions represent a major strategy for the construction of the piperidine ring. nih.gov These reactions typically involve a linear substrate containing a nitrogen source (often an amino group) and one or more reactive sites that participate in the ring-forming step. nih.gov The cyclization can result in the formation of either a C-N bond or a C-C bond to complete the six-membered ring.

A variety of methods fall under this category, including:

Radical-mediated amine cyclization : This approach uses a radical initiator to trigger the cyclization of a linear amino-aldehyde or a similar substrate. For example, a cobalt(II) catalyst has been used for the radical intramolecular cyclization of linear amino-aldehydes to produce piperidines in good yields. nih.gov

Aza-Michael reaction : This involves the intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl system to form the piperidine ring. libretexts.org

Reductive Heck reaction : A rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids and a pyridine (B92270) derivative has been developed to synthesize 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines.

5 + 1 Cyclization Approach : A modular and diastereoselective (5 + 1) cyclization has been reported for the synthesis of N-(hetero)aryl piperidines. This method utilizes a reductive amination/aza-Michael reaction sequence to construct polysubstituted piperidine rings from heterocyclic amine nucleophiles and carbonyl electrophiles. nih.gov

These intramolecular strategies offer a high degree of control over the stereochemistry and substitution pattern of the resulting piperidine ring, making them valuable tools in the synthesis of complex molecules.

Targeted Synthesis and Functionalization of the 4-(4-Chloro-benzoyl) Moiety

The introduction of the 4-(4-chloro-benzoyl) group at the 4-position of the piperidine ring is a critical step in the synthesis of the target compound. This can be achieved through various acylation strategies or by employing a Grignard reaction with a suitable piperidine precursor.

Strategies for Aromatic Ketone Introduction and Acylation

The formation of the aryl ketone linkage is a key transformation in this synthesis. Several methods are available for this purpose, with Friedel-Crafts acylation and Grignard reactions being the most prominent.

A specific and detailed synthesis of tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate has been reported, which utilizes a Grignard reaction . nih.gov This two-stage process begins with the preparation of a Grignard reagent from 1-chloro-4-iodobenzene (B104392) and isopropylmagnesium chloride. nih.gov This organometallic reagent then reacts with tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate to yield the desired product. nih.gov The reaction progress is monitored, and the final compound is purified by column chromatography. nih.gov

Friedel-Crafts acylation is another powerful method for the formation of aryl ketones. youtube.comwikipedia.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comguidechem.com The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. nih.govyoutube.com While direct Friedel-Crafts acylation on the piperidine ring itself is not feasible, this methodology is crucial for preparing the necessary benzoyl precursors.

The following table summarizes the key steps in the Grignard synthesis of 1-BOC-4-(4-chloro-benzoyl)-piperidine:

| Step | Reactants | Reagents | Conditions | Product |

| Stage 1 | 1-Chloro-4-iodobenzene | isopropylmagnesium chloride | Tetrahydrofuran (B95107), 2 hours | 4-Chlorophenylmagnesium chloride (in situ) |

| Stage 2 | tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | 4-Chlorophenylmagnesium chloride | Tetrahydrofuran, 3 hours | tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate |

Table generated from data found in source nih.gov.

The final product from this synthesis was characterized by mass spectrometry and ¹H-NMR, confirming the successful introduction of the 4-chlorobenzoyl group. nih.gov

Role of Substituted Benzoic Acid Derivatives in Synthesis

Substituted benzoic acid derivatives, particularly 4-chlorobenzoic acid and its corresponding acyl chloride, are fundamental precursors for introducing the 4-chlorobenzoyl moiety. 4-Chlorobenzoic acid is a white crystalline solid prepared by the oxidation of 4-chlorotoluene. nih.gov It serves as a versatile starting material in organic synthesis for the production of pharmaceuticals, dyes, and agrochemicals.

In the context of synthesizing this compound, 4-chlorobenzoic acid can be converted to its more reactive acid chloride, 4-chlorobenzoyl chloride . This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂). The resulting 4-chlorobenzoyl chloride is a key reagent for acylation reactions.

For example, in a general procedure for the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, various benzoyl chlorides, including 4-chlorobenzoyl chloride, are reacted with a piperazine (B1678402) derivative in the presence of a base like triethylamine (B128534). dtic.mil This highlights the general utility of substituted benzoyl chlorides in acylating nitrogen-containing heterocycles.

The use of 4-chlorobenzoic acid derivatives is also seen in copper-catalyzed amination reactions for the synthesis of N-aryl anthranilic acid derivatives, demonstrating their role as building blocks in the construction of more complex molecular architectures.

Protective Group Strategies: Focus on the tert-Butoxycarbonyl (Boc) Group

The synthesis of complex molecules such as this compound necessitates a strategic approach to manage the reactivity of various functional groups. Protective group chemistry is fundamental to this strategy, preventing unwanted side reactions. Among the most widely employed protecting groups for amines is the tert-butoxycarbonyl (Boc) group, favored for its stability and specific cleavage conditions. nih.govtotal-synthesis.com

The tert-butoxycarbonyl (Boc) group is an acyl-type protecting group used to temporarily mask the nucleophilicity and basicity of amino groups, converting them into less reactive carbamates. total-synthesis.comquora.com This protection is crucial in multi-step syntheses to ensure that the amine does not interfere with reactions targeting other parts of the molecule. The Boc group is valued for its stability under a wide range of conditions, including exposure to most nucleophiles, bases, and catalytic hydrogenation, which makes it compatible with many synthetic transformations. total-synthesis.comorganic-chemistry.org

The most common method for introducing the Boc group onto an amine, such as the nitrogen of a piperidine ring, involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O), often referred to as Boc anhydride. quora.comchemistrysteps.com The reaction is typically carried out in the presence of a base, like triethylamine or sodium hydroxide, although it can proceed without a base depending on the substrate. total-synthesis.com The mechanism involves the nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the Boc anhydride. chemistrysteps.com This is followed by the departure of a mixed carbonate intermediate, which subsequently decomposes into carbon dioxide and tert-butanol, driving the reaction to completion. total-synthesis.comquora.com

Alternative reagents for Boc protection include 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON) and tert-butyl chloroformate, though the latter is less stable. total-synthesis.com The choice of solvent and base can be optimized for different substrates, with aqueous or anhydrous conditions being suitable. organic-chemistry.org For instance, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been used as both a solvent and a catalyst for efficient and chemoselective N-Boc protection. organic-chemistry.org

Table 1: Common Reagents for Boc Protection of Amines

| Reagent Name | Common Abbreviation | Typical Conditions |

|---|---|---|

| Di-tert-butyl dicarbonate | Boc₂O / Boc anhydride | Base (e.g., NEt₃, NaOH), various solvents |

| 2-(tert-Butoxycarbonyl-oxyimino)-2-phenylacetonitrile | Boc-ON | Aprotic solvent |

A key advantage of the Boc group is its susceptibility to removal under specific acidic conditions, which allows for selective deprotection without affecting other acid-labile or base-labile protecting groups. total-synthesis.com This orthogonality is a cornerstone of modern synthetic strategy. organic-chemistry.org

The standard method for Boc cleavage is acidolysis, typically using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate. nih.govquora.com The mechanism begins with the protonation of the carbonyl oxygen of the carbamate. chemistrysteps.com This is followed by the fragmentation of the protonated carbamate, which yields the free amine, carbon dioxide, and a stable tert-butyl cation. total-synthesis.com The tert-butyl cation is then neutralized, often by forming isobutene. quora.com

While effective, strong acidic conditions can be too harsh for substrates containing other acid-sensitive functionalities. This has driven the development of milder and more selective deprotection methods. acs.org Researchers have reported various strategies to achieve this selectivity:

Thermal Deprotection: In some cases, N-Boc groups can be removed thermally, with selectivity achievable by controlling the temperature, allowing for the deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group. acs.org

Mild Acidic Reagents: Weaker acids or Lewis acids can be employed. Aqueous phosphoric acid has been used as an alternative to TFA or HCl. nih.gov

Oxalyl Chloride in Methanol (B129727): A mild method using oxalyl chloride in methanol has been shown to deprotect a wide range of N-Boc compounds at room temperature, tolerating various sensitive functional groups. nih.govrsc.orgrsc.org

Metal Catalysis: Certain metal catalysts have also been reported for Boc deprotection, offering an alternative pathway to acid-based cleavage. nih.gov

Table 2: Selected Methodologies for N-Boc Deprotection

| Reagent/Condition | Description | Selectivity/Advantage |

|---|---|---|

| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Standard, strong acid condition for rapid cleavage. quora.com | Fast and efficient for robust substrates. |

| Hydrogen Chloride (HCl) in Dioxane/Ethyl Acetate | Common strong acid alternative to TFA. nih.gov | Volatile byproducts, easy workup. |

| Oxalyl Chloride in Methanol | Mild conditions, proceeds at room temperature. rsc.orgrsc.org | High tolerance for acid-sensitive groups. |

Catalytic Approaches in Piperidine Synthesis and Functionalization

Catalysis offers powerful tools for both constructing the piperidine skeleton and introducing substituents with high efficiency and selectivity. Palladium, Lewis acids, and other metals play crucial roles in forming the C-C and C-N bonds necessary for the target molecule.

Palladium-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon bonds in modern organic synthesis. The Suzuki-Miyaura coupling, in particular, is a versatile method for creating C(sp²)-C(sp²) bonds, such as the one connecting the piperidine ring to the 4-chlorobenzoyl group. researchgate.netscirp.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. scirp.orgnih.gov

The generally accepted catalytic cycle for the Suzuki reaction proceeds through three key steps: nih.gov

Oxidative Addition: An active Pd(0) species reacts with the organohalide (e.g., a halogenated piperidine derivative or 4-chlorobenzoyl chloride) to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step is facilitated by the base.

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The development of bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines, has significantly enhanced the efficacy of these catalysts. nih.gov These ligands accelerate both the oxidative addition and reductive elimination steps, expanding the scope of the reaction to include less reactive coupling partners like aryl chlorides. nih.gov The Suzuki protocol's high functional group tolerance and mild reaction conditions make it a powerful tool for the late-stage functionalization of complex molecules. scirp.org

Lewis acids are critical catalysts for the construction of heterocyclic rings like piperidine. They function by activating substrates, often through coordination with a lone pair of electrons on a heteroatom (like oxygen or nitrogen), which facilitates bond formation.

Several strategies for piperidine synthesis utilize Lewis acid catalysis:

[4+2] Cycloadditions: Donor-acceptor cyclobutanes can undergo a Lewis acid-catalyzed [4+2] cycloaddition with imines to yield highly substituted piperidines. rsc.org Scandium(III) triflate (Sc(OTf)₃) has been identified as an effective catalyst for this transformation, proceeding through the formation of a zwitterionic intermediate. rsc.org

Ring-Opening of N,O-Acetals: Semicyclic N,O-acetals can react with silicon-based nucleophiles in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). acs.orgnih.gov This reaction proceeds via the formation of an acyclic iminium ion intermediate, which is then trapped by the nucleophile to construct the piperidine precursor with high diastereoselectivity. acs.orgnih.gov

Enantioselective Reactions: Bifunctional catalysts containing a Lewis acidic metal center (e.g., aluminum) and a Lewis basic site can catalyze enantioselective reactions, such as the Reissert reaction of pyridine derivatives, to produce chiral piperidine subunits. nih.gov

The choice of Lewis acid and reaction conditions can be tuned to control the stereochemical outcome of the cyclization, making it a powerful method for synthesizing complex piperidine alkaloids and related structures. acs.orgnih.gov

The introduction of the 4-chlorobenzoyl group onto the 4-position of the piperidine ring is a key acylation step, forming a ketone. Metal-mediated and catalyzed reactions are central to this transformation, offering alternatives to classical Friedel-Crafts acylation.

Several catalytic approaches can be employed for this purpose:

Palladium-Catalyzed Acylation: Palladium catalysts can facilitate the coupling of acyl chlorides with organometallic reagents. For example, a palladium-amine cooperative catalysis can directly acylate aryl bromides with aldehydes to afford alkyl aryl ketones. organic-chemistry.org Similarly, photoredox/nickel dual catalysis enables the cross-coupling of acyl chlorides with potassium alkyltrifluoroborates. organic-chemistry.org

Iron-Catalyzed Acylation: Iron(II) chloride (FeCl₂) is an effective catalyst for the acylation of functionalized arylzinc halides with acid chlorides, providing a smooth and convenient route to various ketones. organic-chemistry.org

Nickel-Catalyzed Acylation: Nickel catalysts can couple N-alkyl pyridinium (B92312) salts with activated carboxylic acids (such as in-situ formed acyl fluorides) under reducing conditions to synthesize a diverse range of ketones. nih.gov The mechanism is thought to involve the oxidative addition of the acyl fluoride (B91410) to a nickel(0) species, followed by radical addition and reductive elimination. nih.gov

Tandem Rearrangement/Cyclization: Gold(I) and Silver(I) catalysts can promote a tandem rsc.orgrsc.org-sigmatropic rearrangement and Myers-Saito cyclization of propargyl esters to form aryl ketones under mild conditions. pkusz.edu.cn

These methods provide a broad toolkit for forging the crucial C-C bond between the piperidine scaffold and the acyl group, often with high functional group tolerance and efficiency. organic-chemistry.orgnih.gov

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a critical step in the synthesis of this compound to maximize the yield and ensure the high purity of the final product. This process involves a systematic investigation of various reaction parameters, including the choice of solvent, reaction temperature, duration, and the molar ratio of reactants and catalysts. While specific optimization studies for this exact compound are not extensively detailed in publicly available literature, the principles of organic synthesis allow for a thorough understanding of how these factors can be manipulated to achieve the desired outcome.

One documented method for the synthesis of tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate involves a Grignard reaction. In this process, a Grignard reagent is prepared from 1-chloro-4-iodobenzene and isopropylmagnesium chloride in tetrahydrofuran (THF). This is followed by the addition of tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate. The reaction is stirred for a specified duration to ensure completion.

Detailed Research Findings

The optimization of such a synthetic route would typically involve the investigation of several key parameters:

Solvent Effects: The choice of solvent is paramount in a Grignard reaction as it can influence the solubility of reactants and the stability of the Grignard reagent. While THF is commonly used, other ethereal solvents could be explored to determine their impact on reaction efficiency and yield. The polarity of the solvent can also affect the reaction rate and the formation of byproducts.

Temperature Control: Grignard reactions are often sensitive to temperature. The initial formation of the Grignard reagent is typically carried out at a controlled temperature to prevent side reactions. The subsequent reaction with the piperidine derivative may also have an optimal temperature range to ensure a high conversion rate without promoting decomposition of the product.

Reaction Time: The duration of the reaction is another critical factor. Insufficient reaction time can lead to incomplete conversion of the starting materials, resulting in a lower yield. Conversely, excessively long reaction times may lead to the formation of degradation products, thereby reducing the purity of the final compound. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

Molar Ratios of Reactants: The stoichiometry of the reactants plays a crucial role in maximizing the yield. An excess of the Grignard reagent may be used to ensure the complete consumption of the more valuable piperidine starting material. However, a large excess can lead to difficulties in purification. Therefore, a systematic variation of the molar ratios would be necessary to find the optimal balance.

Illustrative Data on Reaction Optimization

The following tables represent hypothetical data from a systematic optimization study to illustrate how varying reaction conditions could influence the yield and purity of this compound.

| Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | 3 | 25 | 85 | 97 |

| Diethyl Ether | 3 | 25 | 78 | 95 |

| Dioxane | 3 | 25 | 72 | 94 |

| 2-Methyltetrahydrofuran | 3 | 25 | 88 | 98 |

| Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 0 | 4 | THF | 75 | 98 |

| 25 (Room Temperature) | 3 | THF | 85 | 97 |

| 50 | 2 | THF | 82 | 93 |

| 70 (Reflux) | 1.5 | THF | 70 | 89 |

Purification Strategies for Enhanced Purity

Following the reaction, purification is a critical step to isolate this compound with high purity. The documented purification method involves column chromatography on silica (B1680970) gel. The choice of the eluent system is crucial for effective separation of the desired product from unreacted starting materials and byproducts. A gradient elution, for instance, starting with a non-polar solvent system and gradually increasing the polarity, can provide excellent separation. Subsequent crystallization from an appropriate solvent can further enhance the purity of the final compound.

Reactivity and Functionalization of 1 Boc 4 4 Chloro Benzoyl Piperidine

Chemical Transformations and Derivatization Strategies for Structural Modification

The structural framework of 1-BOC-4-(4-chloro-benzoyl)-piperidine allows for a variety of chemical modifications. These transformations can be broadly categorized into reactions involving the piperidine (B6355638) nitrogen (after deprotection), the benzoyl carbonyl group, and the aromatic ring.

Amide Formation Reactions via Coupling Agents

The BOC group on the piperidine nitrogen is a protective measure that can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free secondary amine. This deprotected piperidine can then undergo amide formation reactions with a wide range of carboxylic acids. These reactions are typically facilitated by coupling agents that activate the carboxylic acid, enabling nucleophilic attack by the piperidine nitrogen.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Other modern coupling reagents include uronium or phosphonium (B103445) salts like HBTU, HATU, or PyBOP. The choice of coupling agent and reaction conditions can be tailored based on the specific substrates to achieve high yields of the desired amide derivatives. This strategy is fundamental in building more complex molecules, particularly in the synthesis of biologically active compounds. acs.org

Table 1: Representative Amide Coupling Reactions This table is illustrative and based on general amide bond formation principles.

| Carboxylic Acid | Coupling Agent | Base | Solvent | Product |

|---|---|---|---|---|

| Acetic Acid | EDC/HOBt | DIPEA | DCM | 1-Acetyl-4-(4-chloro-benzoyl)-piperidine |

| Benzoic Acid | HATU | DIPEA | DMF | 1-Benzoyl-4-(4-chloro-benzoyl)-piperidine |

| Boc-Gly-OH | PyBOP | 2,4,6-Collidine | CH3CN | 1-(Boc-glycyl)-4-(4-chloro-benzoyl)-piperidine |

Sulfonylation Reactions for Modifying Piperidine Nitrogen

Following the removal of the BOC protecting group, the exposed piperidine nitrogen can be functionalized through sulfonylation. This reaction involves treating the secondary amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like triethylamine (B128534) or pyridine (B92270). The resulting sulfonamide is a stable functional group that can alter the electronic and steric properties of the molecule.

This modification is significant as the sulfonamide group can act as a hydrogen bond acceptor and can influence the pharmacokinetic profile of a molecule. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.

Table 2: Examples of Sulfonylation Reactions This table is illustrative and based on general sulfonylation procedures.

| Sulfonylating Agent | Base | Solvent | Product |

|---|---|---|---|

| p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane (B109758) | 1-(Tosyl)-4-(4-chloro-benzoyl)-piperidine |

| Methanesulfonyl chloride | Pyridine | Tetrahydrofuran (B95107) | 1-(Mesyl)-4-(4-chloro-benzoyl)-piperidine |

| Dansyl chloride | Sodium Bicarbonate | Acetone/Water | 1-(Dansyl)-4-(4-chloro-benzoyl)-piperidine |

Oxidation Pathways and Introduction of Hydroxyl/Carbonyl Groups

The piperidine ring of this compound is susceptible to oxidation, which can lead to the introduction of new functional groups. One potential pathway involves the C-H functionalization of the piperidine ring at a position alpha to the nitrogen atom. This can be achieved using various oxidizing agents, sometimes in combination with catalysts, to form an N-acyliminium ion intermediate. This intermediate can then be trapped by nucleophiles, including water or alcohols, to introduce hydroxyl or alkoxy groups, respectively. nih.gov

Another potential site for oxidation is the benzylic position of the benzoyl group, though this is generally less reactive. More vigorous oxidation conditions could potentially lead to cleavage of the piperidine ring or oxidation of the aromatic ring, but these are typically less controlled reactions. The presence of the BOC group can influence the regioselectivity of these oxidation reactions. nih.gov

Reduction Pathways and Conversion to Alcohols/Amines

The ketone carbonyl of the 4-chlorobenzoyl group is a key site for reduction. This transformation can be readily achieved using hydride reducing agents. For instance, treatment with sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol (B145695) will reduce the ketone to a secondary alcohol, yielding 1-BOC-4-[(4-chlorophenyl)(hydroxy)methyl]piperidine. beilstein-journals.org This introduces a new chiral center and a hydroxyl group that can be further functionalized.

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), could potentially reduce both the ketone and the BOC group, leading to the corresponding deprotected amino alcohol. Furthermore, under specific conditions, the ketone can be converted into an amine through reductive amination. This involves the initial formation of an imine or enamine, followed by reduction. For example, reaction with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can lead to the formation of a new C-N bond at the benzylic position. acs.org

Table 3: Reduction of the Carbonyl Group

| Reducing Agent | Solvent | Product | Functional Group Conversion |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol | 1-BOC-4-[(4-chlorophenyl)(hydroxy)methyl]piperidine | Ketone to Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran | 4-[(4-chlorophenyl)(hydroxy)methyl]piperidine | Ketone to Alcohol & BOC deprotection |

| H₂, Pd/C | Ethanol | 1-BOC-4-(4-chlorobenzyl)piperidine | Ketone to Methylene |

Nucleophilic Substitution Reactions on Activated Sites

The 4-chloro-benzoyl moiety provides an activated site for nucleophilic aromatic substitution (SNAr) reactions, although these typically require strong electron-withdrawing groups ortho or para to the leaving group. A more versatile approach for modifying the aromatic ring involves palladium-catalyzed cross-coupling reactions.

The chlorine atom on the benzoyl ring can participate in reactions such as the Buchwald-Hartwig amination, allowing for the formation of a C-N bond by coupling with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.org Similarly, Suzuki coupling reactions can be employed to form a new C-C bond by reacting the aryl chloride with a boronic acid or ester, also under palladium catalysis. researchgate.net These reactions significantly expand the synthetic utility of the parent compound, allowing for the introduction of a wide array of substituents on the aromatic ring.

Exploration of Novel Reaction Pathways and Mechanisms

Beyond the fundamental transformations, this compound and its parent structure, N-Boc-4-piperidone, serve as starting materials for the construction of more complex molecular architectures, such as spirocyclic systems. beilstein-journals.org For instance, the ketone can be used in multi-step sequences to build a new ring fused at the 4-position of the piperidine. One such approach could involve a Wittig-type reaction to introduce an exocyclic double bond, followed by a cycloaddition reaction.

Another area of exploration is the use of the ketone to direct C-H activation at other positions on the piperidine ring, leading to novel functionalization patterns. The interplay between the different functional groups allows for sequential and regioselective reactions, opening up pathways to diverse and structurally complex molecules that would be challenging to synthesize by other means.

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of this compound, a key building block in medicinal chemistry, is often achieved through a robust Grignard-type reaction, showcasing the reactivity of organometallic reagents with piperidine-based scaffolds. A primary synthetic route involves a two-stage process that begins with the formation of an organomagnesium reagent. nrochemistry.com

In the initial stage, 1-chloro-4-iodobenzene (B104392) is treated with a Grignard reagent like isopropylmagnesium chloride in an ethereal solvent such as tetrahydrofuran (THF). This results in a halogen-metal exchange, where the more reactive iodine is swapped for the magnesium chloride moiety, forming a 4-chlorophenylmagnesium chloride intermediate. The second stage involves the nucleophilic addition of this newly formed organometagnesium compound to a Weinreb amide derivative, specifically tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate. nrochemistry.com The reaction mixture is stirred for several hours to ensure completion. The stability of the Weinreb amide's tetrahedral intermediate prevents the common side reaction of over-addition, leading to the desired ketone with high selectivity upon acidic workup. The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a crucial protecting group, preventing unwanted side reactions at the amine functionality. organic-chemistry.orgmdpi.com

The mechanism of this transformation is a cornerstone of carbon-carbon bond formation. The polarized carbon-magnesium bond of the Grignard reagent acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of the Weinreb amide. This forms a stable chelated tetrahedral intermediate, which is then hydrolyzed during the workup phase to yield the final ketone product, this compound. nrochemistry.com

Table 1: Key Synthetic Transformation of this compound

| Stage | Reactants | Reagents | Solvent | Key Transformation | Reference |

|---|---|---|---|---|---|

| 1 | 1-Chloro-4-iodobenzene | Isopropylmagnesium chloride | Tetrahydrofuran (THF) | Halogen-metal exchange to form a Grignard reagent. | nrochemistry.com |

Rearrangement Reactions and Their Stereochemical Implications

While specific studies on the rearrangement reactions of this compound are not extensively documented, the inherent reactivity of its ketone functional group makes it a prime candidate for classical rearrangement transformations, most notably the Beckmann rearrangement. wikipedia.org This reaction provides a pathway to convert the cyclic ketone into a lactam, a valuable structural motif in pharmaceuticals.

The process would be initiated by the conversion of the ketone in this compound to its corresponding oxime using hydroxylamine. The Beckmann rearrangement is then typically catalyzed by acid (e.g., sulfuric acid, polyphosphoric acid), which protonates the oxime's hydroxyl group, converting it into a good leaving group (water). wikipedia.orgorganic-chemistry.org

The key mechanistic step involves the migration of one of the alkyl groups attached to the oxime carbon to the electron-deficient nitrogen, occurring simultaneously with the cleavage of the N-O bond. masterorganicchemistry.com This results in the formation of a nitrilium ion intermediate, which is subsequently attacked by water. Tautomerization of the resulting species yields the final amide product. In the case of this cyclic substrate, the product would be an expanded ring lactam.

The stereochemical implication of the Beckmann rearrangement is significant and well-defined: the reaction is stereospecific. The group that migrates is the one situated anti-periplanar (trans) to the leaving group on the oxime nitrogen. wikipedia.org Therefore, if the (E) and (Z) isomers of the oxime of this compound could be separated, they would yield two different regioisomeric lactams, providing a route to selectively synthesize distinct molecular architectures.

Multi-component Reactions for Rapid Chemical Space Exploration

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single, efficient step by combining three or more starting materials. nih.gov The carbonyl group of this compound, or its deprotected form, serves as a versatile handle for engaging in such reactions, enabling the rapid exploration of chemical space around the benzoyl-piperidine scaffold.

A prime example is the potential application of this compound in the Ugi four-component reaction (Ugi-4CR). The Ugi reaction typically involves a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide. nih.gov The piperidone core, accessible after deprotection of the Boc group, can serve as the ketone component. By systematically varying the other three components, a large library of diverse, complex, and drug-like molecules can be generated from a single, readily available precursor. This strategy is highly valuable in medicinal chemistry for generating compound libraries for high-throughput screening.

The reaction mechanism is initiated by the formation of an imine from the ketone and the amine, which is then protonated. The protonated imine is attacked by the nucleophilic isocyanide, forming a nitrilium ion intermediate. This intermediate is, in turn, trapped by the carboxylate anion, leading to an O-acyl isoamide which rapidly rearranges via an intramolecular acyl transfer (the Mumm rearrangement) to furnish the stable α-acylamino amide final product. The ability to easily generate a quaternary carbon center at the 4-position of the piperidine ring is a significant feature of using ketones in the Ugi reaction. nih.gov Similar MCRs, such as the Passerini and Strecker reactions, could also be envisioned, leveraging the reactivity of the ketone to introduce diversity and complexity efficiently. nih.govwikipedia.org

Synthetic Utility in Complex Molecular Architectures

Development as Key Pharmaceutical Intermediates

The N-BOC-piperidine scaffold is a privileged structure in modern pharmacology, and this compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. organic-chemistry.orgmdpi.com Its structural features—a protected amine, a reactive ketone, and a functionalizable aromatic ring—make it an exceptionally versatile building block for constructing complex molecular architectures. mdpi.com

Analogues of this compound are instrumental in developing novel therapeutics. For instance, the closely related 1-Boc-4-(4-bromo-benzoyl)piperidine is a key intermediate in the synthesis of agents targeting neurological disorders, as well as in the development of new analgesics and anti-inflammatory drugs. The 4-benzoylpiperidine fragment itself is a core component of many potent 5-HT₂A receptor ligands, which are relevant for treating neuropsychiatric disorders.

Furthermore, the broader class of N-Boc-4-substituted piperidines are well-established precursors in the synthesis of potent opioid analgesics, including fentanyl and its derivatives. masterorganicchemistry.comrsc.org Compounds like 1-Boc-4-piperidone and 1-Boc-4-AP are recognized as essential precursors for these controlled substances. masterorganicchemistry.comrsc.org The utility of this compound lies in its ability to be readily transformed into more complex downstream intermediates. The Boc protecting group is particularly advantageous as it is stable under many reaction conditions but can be easily removed with mild acid, allowing for subsequent functionalization of the piperidine nitrogen. organic-chemistry.org

Table 2: Pharmaceutical Relevance of Related N-Boc-Piperidine Intermediates

| Intermediate | Pharmaceutical Class / Application | Reference |

|---|---|---|

| 1-Boc-4-(4-bromo-benzoyl)piperidine | Analgesics, Anti-inflammatories, Neurological agents | |

| 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate) | Fentanyl and related opioid analgesics | acs.org |

| 1-Boc-4-piperidone | Precursor to fentanyl analogues | masterorganicchemistry.comrsc.org |

Applications in Organic Chemistry for Creating Diverse Chemical Entities

Beyond its role as a pharmaceutical intermediate, this compound is a valuable building block in general organic synthesis for the creation of diverse and complex molecules. Its utility stems from the presence of multiple distinct reactive sites that can be selectively functionalized.

The synthetic potential of this compound can be systematically explored by targeting its three main functional regions: the ketone, the protected amine, and the chlorophenyl ring.

Ketone Functionalization: The carbonyl group is a primary site for a vast array of transformations. It can undergo nucleophilic addition with organometallic reagents (e.g., Grignard, organolithium) to form tertiary alcohols. Reduction of the ketone yields a secondary alcohol, which can be used in subsequent reactions. Furthermore, it is a substrate for reductive amination, converting the ketone into a diverse range of secondary and tertiary amines, and can participate in Wittig-type reactions to form alkenes. organic-chemistry.org

Piperidine Nitrogen Functionalization: The Boc group provides robust protection but can be cleanly removed under acidic conditions. The resulting secondary amine is a nucleophile that can be modified through N-alkylation, N-acylation, N-arylation, or used in reductive amination reactions to connect the piperidine scaffold to other molecular fragments.

Chlorophenyl Ring Modification: The chloro-substituent on the aromatic ring allows for functionalization via modern cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon or carbon-nitrogen bonds at this position, enabling the connection of various aryl, alkyl, or amine groups.

This multi-faceted reactivity allows chemists to use this compound as a central scaffold from which to build out molecular complexity in multiple directions, leading to a wide variety of novel chemical entities.

Table 3: Synthetic Utility of Functional Groups in this compound

| Functional Group | Potential Transformations | Resulting Structure |

|---|---|---|

| Ketone | Reductive Amination, Grignard Reaction, Reduction, Wittig Reaction | Substituted Amines, Tertiary Alcohols, Secondary Alcohols, Alkenes |

| Boc-Protected Amine | Deprotection followed by N-Alkylation, N-Acylation, N-Arylation | N-Substituted Piperidines |

| Chlorophenyl Ring | Suzuki Coupling, Buchwald-Hartwig Amination, Heck Reaction | Bi-aryl compounds, N-Aryl compounds, Stilbene analogues |

Advanced Spectroscopic and Crystallographic Characterization of 1 Boc 4 4 Chloro Benzoyl Piperidine Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is instrumental in identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of different bonds. ijert.org The FT-IR spectrum of the derivative CPMBH confirms the presence of all expected functional moieties.

Key vibrational bands observed in the spectrum of CPMBH are indicative of its complex structure. The N-H stretching vibration of the amide group is identified in the region of 3250-3500 cm⁻¹. ijert.org The spectrum also shows characteristic peaks for the asymmetric stretching of CH₃ and CH₂ groups. The presence of the chlorine substituent on the benzoyl ring is confirmed by absorption peaks at 807 cm⁻¹ and 688 cm⁻¹. ijert.org Furthermore, bending vibrations from the water molecule of hydration are observed, alongside deformations of the C-C bonds in the piperidine (B6355638) and aromatic rings. ijert.org

Table 1: FT-IR Spectral Data for 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide hydrate (B1144303) (CPMBH) ijert.org

| Wavenumber (cm⁻¹) | Assignment |

| 3250-3500 | N-H stretching (Amide) |

| 2995, 2940, 2919 | Asymmetric CH₃ and CH₂ stretching |

| 1682, 1641 | H-O-H bending (Water of hydration) |

| 1579, 1547 | Nitro group (Note: Original source assigns this, which may be an error for C=O or amide bands) |

| 807, 688 | C-Cl stretching |

| 450-525 | C-C deformations |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes based on changes in polarizability of a bond. While specific experimental FT-Raman data for the CPMBH derivative were not available in the reviewed literature, the technique is highly effective for observing vibrations of non-polar bonds and symmetric functional groups.

For a molecule like CPMBH, FT-Raman spectroscopy would be particularly useful for characterizing the vibrations of the aromatic rings and the carbon backbone of the piperidine ring. Symmetric stretching vibrations of the C-C bonds in the phenyl rings would be expected to produce strong Raman signals. These signals can provide information about the substitution pattern and electronic environment of the aromatic systems. Additionally, the skeletal vibrations of the piperidine ring's chair conformation would be observable, offering insights into the molecule's three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number and types of protons in a molecule. In the ¹H NMR spectrum of the CPMBH derivative, specific chemical shifts confirm the molecular structure. ijert.org

Although a complete peak assignment is not provided in the source material, key signals are reported. A small and narrow peak observed at δ 3.40 ppm is attributed to the N-CH₂-R ethylene (B1197577) proton. ijert.org A sharp peak at δ 2.52 ppm is assigned to the protons of the water molecule present in the crystal structure. ijert.org Protons on the piperidine ring would be expected in the aliphatic region, while the aromatic protons of the two chlorobenzoyl rings would appear further downfield, typically between 7.0 and 8.0 ppm, with splitting patterns determined by their substitution. The amide N-H proton would likely appear as a broad signal, also in the downfield region.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of a molecule, with each unique carbon atom giving a distinct signal. No experimental ¹³C NMR data for the CPMBH derivative was found in the analyzed literature. However, a theoretical analysis based on its structure allows for the prediction of expected chemical shifts.

The spectrum would be expected to show distinct signals for the carbonyl carbons of the amide and ketone groups, typically in the highly deshielded region of 160-180 ppm. The aromatic carbons of the two 4-chlorophenyl rings would resonate in the 120-140 ppm range, with the carbon atom directly bonded to the chlorine atom showing a characteristic shift. The aliphatic carbons of the piperidine ring would appear in the upfield region, generally between 20-60 ppm. The chemical shifts of these piperidine carbons provide valuable information about the ring's conformation and the electronic effects of its substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. This technique is particularly sensitive to the presence of conjugated systems, such as aromatic rings and carbonyl groups.

The analysis of the CPMBH derivative revealed no significant absorption in the 300–800 nm range, which is expected for a compound that is not highly colored. ijert.org The electronic absorption spectrum shows a cutoff wavelength (λc) at 244 nm. ijert.org This absorption is attributed to π→π* transitions within the aromatic rings of the molecule. From this cutoff wavelength, the optical band gap (Eg) of the material was calculated to be 5.091 eV, indicating the energy required to excite an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). ijert.org

Table 2: UV-Vis Spectral Data for 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide hydrate (CPMBH) ijert.org

| Parameter | Value |

| Absorption Region | No absorption from 300-800 nm |

| Cutoff Wavelength (λc) | 244 nm |

| Calculated Band Gap (Eg) | 5.091 eV |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of 1-BOC-4-(4-chloro-benzoyl)-piperidine. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed in its protonated form, [M+H]⁺. Analysis of the compound reveals a characteristic isotopic pattern for the molecular ion peak due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl). Specifically, ESI-MS data show protonated molecular ions at m/z 324.1 and 326.1, which corresponds to the [M+H]⁺ ions for the ³⁵Cl and ³⁷Cl isotopes, respectively, confirming the molecular formula C₁₇H₂₂ClNO₃. chemicalbook.com

The fragmentation of this compound under mass spectrometry provides valuable structural information. The fragmentation pathways are generally predictable based on the functional groups present in the molecule. Key fragmentation patterns observed in similar BOC-protected piperidine structures include:

Loss of the BOC Group: The tert-butoxycarbonyl (BOC) group is thermally labile and readily fragments. A primary fragmentation pathway involves the loss of isobutylene (B52900) (C₄H₈, 56 Da) to yield a carbamic acid intermediate, which can then lose carbon dioxide (CO₂, 44 Da). Alternatively, the entire BOC group (100 Da) can be cleaved.

Cleavage of the Piperidine Ring: The piperidine ring can undergo cleavage, leading to characteristic fragments. This process often follows the fragmentation of the N-substituent. scielo.brcaymanchem.com

Benzoyl Group Fragmentation: Cleavage adjacent to the carbonyl group can lead to the formation of a 4-chlorobenzoyl cation (m/z 139/141). This fragment is a strong indicator of the benzoyl moiety's structure.

Alpha Cleavage: The bond between the piperidine ring and the carbonyl group can cleave, leading to fragments representing both parts of the molecule.

A plausible fragmentation scheme would involve an initial loss of isobutylene from the BOC group, followed by further fragmentation of the piperidine ring or cleavage yielding the stable 4-chlorobenzoyl cation.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass/Charge Ratio) | Predicted Fragment Ion | Description of Neutral Loss |

|---|---|---|

| 324.1 / 326.1 | [C₁₇H₂₂ClNO₃ + H]⁺ | Molecular Ion ([M+H]⁺) |

| 268.1 / 270.1 | [M+H - C₄H₈]⁺ | Loss of isobutylene from BOC group |

| 224.1 / 226.1 | [M+H - C₅H₈O₂]⁺ | Loss of the entire BOC group |

X-ray Crystallography for Solid-State Structure Determination

The initial step in X-ray structure determination involves crystallizing the compound and analyzing it with an X-ray diffractometer. This process yields the fundamental crystal data, including the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal). For piperidine derivatives, a variety of crystal systems are observed, with monoclinic and orthorhombic being common. ijert.orgnih.gov For example, a related derivative, 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide hydrate, crystallizes in the monoclinic system with the space group P21/n. ijert.orgijert.org

Table 2: Representative Crystal Data for a Substituted 1-Benzoyl-Piperidine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic ijert.orgijert.org |

| Space Group | P21/n ijert.orgijert.org |

| a (Å) | 8.965 ijert.orgijert.org |

| b (Å) | 19.613 ijert.orgijert.org |

| c (Å) | 11.456 ijert.orgijert.org |

| α (°) | 90 |

| β (°) | 96.989 ijert.orgijert.org |

| γ (°) | 90 |

| Volume (ų) | 2000.8 |

| Z (Molecules/Unit Cell) | 4 |

Data based on the closely related structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide hydrate as a representative example. ijert.orgijert.org

In the solid state, the six-membered piperidine ring of this compound is expected to adopt a stable chair conformation. researchgate.netresearchgate.netresearchgate.net This is the most common and lowest-energy conformation for substituted piperidine rings, as it minimizes steric strain and torsional strain.

The substituents on the piperidine ring—the N-BOC group and the C4-benzoyl group—will occupy specific positions. The bulky 4-(4-chloro-benzoyl) group is anticipated to be in an equatorial position to minimize steric hindrance with the axial hydrogens of the piperidine ring. The large BOC group attached to the nitrogen atom also influences the local geometry, though its conformational flexibility is greater. The orientation of the 4-chlorophenyl ring relative to the carbonyl group and the piperidine ring is defined by torsion angles, which are determined precisely from the crystallographic data. nih.gov

The way molecules of this compound pack together in a crystal is governed by a network of non-covalent intermolecular interactions. Due to the absence of strong hydrogen bond donors like N-H or O-H groups, the crystal packing is likely stabilized by weaker interactions. nih.gov

Hydrogen Bonding: Weak C—H···O hydrogen bonds are expected, where hydrogen atoms from the piperidine or phenyl rings interact with the oxygen atoms of the carbonyl and BOC groups of neighboring molecules. These interactions, while individually weak, collectively contribute significantly to the stability of the crystal lattice. nih.gov

Halogen Bonding: The chlorine atom on the benzoyl group can act as a halogen bond donor or acceptor. It may participate in C—H···Cl interactions, where it accepts a weak hydrogen bond from a neighboring molecule. researchgate.net In some crystal structures of related compounds, halogen atoms are involved in stabilizing the packing arrangement through these types of contacts. nih.gov

The combination of these weak interactions dictates the final three-dimensional architecture of the crystal.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Modeling of 1 Boc 4 4 Chloro Benzoyl Piperidine Systems

Quantum Chemical Calculations for Optimized Geometries and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of a molecule.

Density Functional Theory (DFT) is a popular computational method that relates the electron density of a system to its energy. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. A systematic study using various combinations would be necessary to establish a reliable computational model for 1-BOC-4-(4-chloro-benzoyl)-piperidine. Such a study would typically yield data on bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.

Hartree-Fock (HF) theory is another foundational method in quantum chemistry that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, HF calculations provide a valuable baseline for understanding the electronic structure and ground state properties of a molecule.

Electronic Structure and Reactivity Analysis

Beyond geometric and energetic information, computational chemistry provides powerful tools to analyze the electronic structure and predict the chemical reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The HOMO-LUMO energy gap is an important parameter for determining molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

A hypothetical FMO analysis for this compound would likely show the HOMO localized on the electron-rich parts of the molecule, such as the piperidine (B6355638) nitrogen or the benzoyl oxygen, while the LUMO would be expected to be distributed over the aromatic ring and the carbonyl group.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only, as specific data for this compound is not available.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are prone to electrophilic or nucleophilic attack. Red-colored regions on an MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack. Conversely, blue-colored regions represent areas of low electron density (positive potential), which are favorable for nucleophilic attack.

For this compound, an MEP map would be expected to show negative potential around the carbonyl oxygen and the chlorine atom, while positive potential would be anticipated around the hydrogen atoms.

An NBO analysis of this compound would provide insights into the delocalization of electrons between the piperidine ring, the carbonyl group, and the chlorobenzoyl moiety, helping to explain its structural stability and reactivity.

Table 2: Hypothetical NBO Analysis Data

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as specific data for this compound is not available.

Fukui Function Analysis for Electrophilic and Nucleophilic Attack

Fukui functions are instrumental in predicting the local reactivity of a chemical species within the framework of Density Functional Theory (DFT). These functions identify the most probable sites for electrophilic, nucleophilic, and radical attack by analyzing the change in electron density as an electron is notionally added to or removed from the molecule. researchgate.netfaccts.descm.com

For this compound, Fukui function analysis would reveal the specific atoms most susceptible to attack. The function f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while f-(r) indicates its propensity to donate an electron (electrophilic attack). A dual descriptor, Δf(r), which combines these two functions, can unambiguously highlight nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) regions. researchgate.net

Table 1: Predicted Reactive Sites in this compound based on Fukui Function Analysis (Note: This table is illustrative and based on general principles of reactivity for the functional groups present in the molecule.)

| Atom/Region | Predicted Type of Attack | Rationale |

| Carbonyl Carbon (C=O) | Electrophilic | The carbon atom is electron-deficient due to the high electronegativity of the adjacent oxygen atom. |

| Aromatic Ring Carbons | Electrophilic | The electron-withdrawing effect of the chlorine atom can create electrophilic sites on the benzene (B151609) ring. |

| Carbonyl Oxygen (C=O) | Nucleophilic | The oxygen atom possesses lone pairs of electrons, making it a site for protonation or attack by electrophiles. |

| Piperidine Nitrogen | Nucleophilic | The nitrogen atom has a lone pair of electrons, rendering it basic and susceptible to electrophilic attack. |

Prediction of Non-Linear Optical (NLO) Parameters

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational chemistry provides a powerful tool for the prediction of NLO properties, such as the electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These parameters quantify the response of a molecule to an applied electric field.

For a molecule to exhibit significant NLO activity, it typically requires a substantial difference between the ground and excited state dipole moments, which is often associated with intramolecular charge transfer (ICT). In this compound, the presence of the electron-donating piperidine ring and the electron-withdrawing chlorobenzoyl group can facilitate such ICT, suggesting potential for NLO properties.

Computational studies on related N-BOC-piperidine derivatives, such as Methyl N-Boc-piperidine-3-carboxylate, have been performed to calculate these NLO parameters using DFT methods. researchgate.net These studies indicate that the presence of donor and acceptor groups can lead to significant hyperpolarizability values. researchgate.net

Table 2: Representative Calculated NLO Parameters for a BOC-Piperidine Derivative (Note: The data presented here are for a related compound, Methyl N-Boc-piperidine-3-carboxylate, and are intended to be illustrative of the types of values that might be expected for this compound.)

| Parameter | Value (a.u.) |

| Dipole Moment (μ) | 3.5 |

| Mean Polarizability (α) | 150 |

| First Hyperpolarizability (β) | 450 |

Conformational Analysis through Potential Energy Surface (PES) Scans

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis through Potential Energy Surface (PES) scans is a computational technique used to explore the various possible conformations of a molecule and to identify the most stable (lowest energy) structures. q-chem.comuni-muenchen.de This is achieved by systematically varying specific dihedral angles or bond lengths and calculating the energy at each point, while optimizing the rest of the molecular geometry. joaquinbarroso.com

For this compound, the key flexible regions are the piperidine ring and the rotatable bonds connecting the benzoyl group. The piperidine ring typically adopts a chair conformation to minimize steric strain. wikipedia.org However, the orientation of the bulky BOC and 4-chlorobenzoyl substituents can lead to different chair conformers with distinct energy levels.

A relaxed PES scan can map the energy landscape associated with the rotation of the 4-chlorobenzoyl group relative to the piperidine ring. joaquinbarroso.com This would identify the most stable rotational isomers and the energy barriers between them. Such studies on substituted piperidines have shown that the conformational preferences are a delicate balance of steric and electronic effects. researchgate.netnih.gov For instance, in 1-Boc-3-fluoro-4-oxopiperidine, the interplay of hyperconjugative and dipolar interactions determines the favored conformation. researchgate.net

Topological Studies of Electron Density

Atoms in Molecules (AIM) Theory for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to partition a molecule into atomic basins and to characterize the chemical bonds. wikipedia.orguni-rostock.de The topology of the electron density, specifically the location of critical points where the gradient of the density is zero, reveals the underlying molecular structure. ias.ac.in

An analysis of this compound using AIM would involve locating the bond critical points (BCPs) for each covalent bond. The properties of the electron density at these BCPs, such as its magnitude (ρ(rc)) and its Laplacian (∇²ρ(rc)), provide quantitative information about the nature of the bonds. For instance, a high value of ρ(rc) is indicative of a strong covalent bond, while the sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ(rc) < 0) and closed-shell (ionic, van der Waals) interactions (∇²ρ(rc) > 0).

In a study of Methyl N-Boc-piperidine-3-carboxylate, AIM theory was used to calculate the topological properties of the molecule. researchgate.net Similar analysis on this compound would allow for a detailed characterization of the covalent bonds within the piperidine ring, the BOC group, and the chlorobenzoyl moiety, as well as any potential non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Chemical Characteristics

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are powerful topological tools used to visualize and analyze the regions of electron localization in a molecule. rsc.orgjussieu.frjussieu.fr They provide an intuitive picture of chemical bonding, lone pairs, and atomic shells. researchgate.netmdpi.comijasret.com

ELF values range from 0 to 1, where a high value (close to 1) indicates a high probability of finding an electron pair, corresponding to covalent bonds, lone pairs, or core electrons. researchgate.net LOL, a related function, also highlights regions of high electron localization, with values greater than 0.5 suggesting areas where electron localization is dominant. mdpi.comresearchgate.net

For this compound, an ELF/LOL analysis would reveal distinct basins of high localization corresponding to the C-C, C-H, C-N, C-O, and C-Cl covalent bonds. Furthermore, localization basins corresponding to the lone pairs on the oxygen and nitrogen atoms would be clearly visible. These analyses provide a deeper understanding of the electronic structure beyond simple Lewis diagrams and are valuable for interpreting molecular reactivity. nih.gov Studies on related BOC-piperidine derivatives have successfully employed ELF and LOL to analyze electron density at bonding and antibonding sites. researchgate.net

Solvent Effect Studies on Electronic Properties and Reactivity